Ascochlorin A
CAS No.:
Cat. No.: VC18643142
Molecular Formula: C23H31ClO4
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H31ClO4 |
|---|---|
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 5-chloro-2,4-dihydroxy-3-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-6-methylbenzaldehyde |
| Standard InChI | InChI=1S/C23H31ClO4/c1-13(7-10-18-14(2)8-11-19(26)23(18,4)5)6-9-16-21(27)17(12-25)15(3)20(24)22(16)28/h6,12,18-19,26-28H,2,7-11H2,1,3-5H3/b13-6+/t18-,19+/m1/s1 |
| Standard InChI Key | HQKVWXLIBNKFCS-OEAGFLSSSA-N |
| Isomeric SMILES | CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)O)O)C=O |
| Canonical SMILES | CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC2C(=C)CCC(C2(C)C)O)O)C=O |
Introduction
Taxonomic Origins and Chemical Identity
Fungal Sources and Isolation
Ascochlorin is produced by phytopathogenic fungi within the order Hypocreales, including Ascochyta viciae (reclassified as Acremonium sclerotigenum), Verticillium hemipterigenum, and marine-derived Stilbella fimetaria . Industrial purification typically involves solvent extraction (methanol, ethyl acetate) followed by chromatographic separation, yielding ≥98% purity . The compound’s instability in aqueous solutions necessitates storage at –20°C .
Molecular Characterization
Ascochlorin (C<sub>23</sub>H<sub>29</sub>ClO<sub>4</sub>, MW 404.93) features a 5-chloroorcylaldehyde moiety linked to a cyclized sesquiterpene side chain (Figure 1) . X-ray crystallography confirms a trimethyl oxocyclohexyl backbone with stereochemical specificity at C-2′, C-3′, C-4′, and C-5′ positions . Structural analogs differ in oxygenation patterns (e.g., ilicicolin F, 8′-O-acetylascochlorin) and terpene cyclization .
Table 1: Physicochemical Properties of Ascochlorin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>29</sub>ClO<sub>4</sub> | |
| CAS RN | 26166-39-2 | |
| Solubility | Methanol, DMSO, chloroform | |
| UV λ<sub>max</sub> (nm) | 234, 278, 316 | |
| Melting Point | 98–100°C |
Mechanisms of Mitochondrial Modulation
Cytochrome bc<sub>1</sub> Complex Inhibition
Ascochlorin uniquely targets both Qi (ubiquinone reduction) and Qo (ubiquinol oxidation) sites of the cytochrome bc<sub>1</sub> complex, unlike site-specific inhibitors like antimycin A (Qi) or myxothiazol (Qo) . In Hansenula anomala mitochondria, 10 µM ascochlorin reduced oxygen consumption by 78–92% across NADH, succinate, and glycerol-3-phosphate substrates, comparable to antimycin A<sub>3</sub> (Table 2) .
Table 2: Inhibitory Effects on Mitochondrial Respiration
| Substrate | Inhibition (%) by 10 µM ASC | Inhibition (%) by Antimycin A<sub>3</sub> |
|---|---|---|
| NADH | 92 ± 3.1 | 94 ± 2.8 |
| Succinate | 85 ± 4.2 | 88 ± 3.9 |
| Glycerol-3-phosphate | 78 ± 5.0 | 82 ± 4.7 |
| Data adapted from . |
Secondary Metabolic Effects
Qi/Qo inhibition elevates mitochondrial ROS production, activating p53-mediated apoptosis in cancer cells . Concurrently, ascochlorin suppresses activator protein-1 (AP-1), reducing matrix metalloproteinase-9 (MMP9) expression implicated in tumor metastasis . In adipocytes, disrupted electron transport chain activity lowers triglyceride accumulation by 64% at 10 µM, outperforming metformin (41% reduction) .
Biosynthetic Pathways and Genetic Regulation
Shared Precursor Synthesis
Ascochlorin and ascofuranone biosynthesis diverges from ilicicolin A epoxide, generated via polyketide synthase (AscA) and prenyltransferase (AscB) activity . Membrane-bound terpene cyclase AscF catalyzes epoxide cyclization to form the ascochlorin backbone, while cytochrome P450 AscH hydroxylates C-16 to initiate ascofuranone production (Figure 2) .
Table 3: Key Biosynthetic Genes
| Gene | Function | Cluster Location |
|---|---|---|
| ascA | Polyketide synthase | Cluster 1 |
| ascF | Terpene cyclase | Cluster 1 |
| ascH | C-16 hydroxylase (ascofuranone) | Cluster 2 |
| ascR | Transcriptional regulator | Cluster 1 |
| Data from . |
Regulatory Dynamics
The ascR-encoded transcriptional regulator coordinates expression across spatially separated clusters, enabling selective production of ascochlorin or ascofuranone under varying culture conditions . This multilocus regulation represents a rare fungal secondary metabolic strategy.
Structural Analogues and Bioactivity
Marine-Derived Analogues
Marine Stilbella fimetaria produces 12 ascochlorin analogues, including ilicicolin F (C<sub>25</sub>H<sub>31</sub>ClO<sub>6</sub>) and 8′-O-acetylascochlorin . Modifications at C-8′ (acetylation) or C-4′/C-5′ (desaturation) significantly alter bioactivity (Table 4).
Table 4: Antimicrobial Activity of Selected Analogues
Structure-Activity Relationships
Essential pharmacophores include:
-
5-Chloroorcylaldehyde moiety: Removal reduces antifungal potency 16-fold .
-
C-2′/C-3′ and C-4′/C-5′ double bonds: Saturation abolishes activity against A. fumigatus .
-
C-8′ modifications: Acetylation preserves activity, while dehydrogenation enhances cytotoxicity .
Therapeutic Applications and Challenges
Anticancer Activity
Ascochlorin induces apoptosis in Jurkat (IC<sub>50</sub> 8.2 µM) and Mx-1 breast cancer cells (IC<sub>50</sub> 6.7 µM) via mitochondrial ROS-p53 axis activation . Synergy with doxorubicin (CI 0.32 at 2 µM) suggests combinatorial potential .
Pharmacokinetic Limitations
Despite in vitro efficacy, ascochlorin’s poor aqueous solubility (<0.1 mg/mL) and rapid hepatic clearance (t<sub>1/2</sub> 1.2 h in mice) necessitate formulation advancements . Nanoemulsion encapsulation improves oral bioavailability 4.7-fold in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume